Depogen
Description
Structure
2D Structure
Properties
CAS No. |
61954-97-0 |
|---|---|
Molecular Formula |
C33H41N5O8 |
Molecular Weight |
635.7 g/mol |
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid |
InChI |
InChI=1S/C24H31NO4.C9H10N4O4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h9-10,14-16H,5-8,11-13H2,1-4H3;4H,3H2,1-2H3,(H,14,15) |
InChI Key |
OUKQYSCCWVCDKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O |
Synonyms |
6,7,3',4'-tetraethoxy-1-benzyl-3,4-dihydro-isoquinoline, xanthine-7-acetate, drug combination drotavarine-theophylline-7-acetate drotaverine, acephyllinate drug combination |
Origin of Product |
United States |
Historical and Synthetic Context of Depogen Drotaverine Theophylline 7 Acetate Discovery
Genesis and Early Identification of the Compound
The compound Drotaverine-Theophylline-7-Acetate, marketed under trademarks such as Depogen drugfuture.comontosight.ai, represents a combination of Drotaverine, a known spasmolytic agent, and Theophylline-7-acetic acid, a derivative of the bronchodilator Theophylline (B1681296) ontosight.ai. While the individual components have their own histories of discovery and therapeutic use, the specific genesis and early identification of their salt form, Drotaverine-Theophylline-7-Acetate, are primarily documented in patent literature. A process for producing a pharmaceutical composition containing 1-(3',4'-diethoxybenzyl)-6,7-diethoxy-3,4-dihydro-isoquinolinium-theophylline-7-acetate or its monohydrate as the active ingredient was described in a patent with a priority date in 1985 google.comgoogle.com. This indicates that the compound was identified and its pharmaceutical application explored by the mid-1980s.
Synthetic Pathways and Methodologies for this compound Construction
The synthesis of this compound involves the preparation of its two constituent components, Drotaverine and Theophylline-7-acetic acid, followed by their combination to form the salt.
The synthesis of Drotaverine, a benzylisoquinoline derivative, typically involves a multi-step process. One described method outlines the synthesis through several stages starting from ortho-diethoxybenzene google.comgoogle.com. This process includes the chloromethylation of ortho-diethoxybenzene with hydrogen chloride and formalin, followed by cyanidation of the resulting diethoxybenzyl chloride google.comgoogle.com. The diethoxynitrile obtained is then processed to yield diethoxyphenylacetic acid and diethoxyamine (B14619924) google.comgoogle.com. A key step involves the condensation of diethoxyphenylacetic acid and diethoxyamine to form an ethoxyamide intermediate google.comgoogle.com. This ethoxyamide undergoes cyclization, often with phosphorus oxychloride, to form the isoquinoline (B145761) ring system of Drotaverine google.comgoogle.com. Another approach involves starting from dopamine (B1211576) derivatives cjph.com.cn. The final Drotaverine product may then be subjected to recrystallization for purification google.comgoogle.com.
A general outline of the Drotaverine synthesis stages includes:
Chloromethylation of ortho-diethoxybenzene.
Cyanidation of diethoxybenzyl chloride.
Preparation of diethoxyphenylacetic acid and diethoxyamine from diethoxynitrile.
Condensation of diethoxyphenylacetic acid and diethoxyamine to form ethoxyamide.
Cyclization of ethoxyamide with phosphorus oxychloride. google.comgoogle.com
Theophylline-7-acetic acid (Acefylline) is synthesized from Theophylline. A common method involves the reaction of Theophylline with chloroacetic acid or a salt thereof, such as sodium chloroacetate (B1199739), in an alkaline aqueous solution google.comguidechem.comzsmu.edu.ua. The reaction is typically carried out at elevated temperatures.
One described method involves mixing Theophylline with an aqueous sodium hydroxide (B78521) solution, reacting at approximately 90°C, followed by the dropwise addition of a sodium chloroacetate solution google.comguidechem.com. The reaction mixture is then heated at a higher temperature, around 95-100°C, for a period to complete the condensation guidechem.com. The pH of the reaction is often maintained within a specific range, for instance, between 8 and 12, by adding a base like sodium carbonate google.comguidechem.com. After the reaction, the product is typically obtained by cooling the mixture, neutralizing with an acid (such as concentrated hydrochloric acid), followed by cooling, washing, filtering, and drying guidechem.com.
Another synthetic route for Theophylline-7-acetic acid can start from a Theophylline intermediate like N,N-1,3-dimethyl-4-amino-5-formamido urea (B33335) (dimethyl FAU), reacting with sodium hydroxide to form the theophylline sodium salt, followed by reaction with sodium chloroacetate google.comguidechem.com.
Reported yields for the synthesis of Theophylline-7-acetic acid can be around 86.5% in some methods guidechem.com.
Biochemical and Molecular Characterization of Depogen S Pde Inhibitory Activity
Substrate Specificity and Hydrolysis Kinetics in PDE Isozymes
PDE isozymes display varying degrees of selectivity for their cyclic nucleotide substrates, cAMP and cGMP. Some PDEs are cAMP-specific (e.g., PDE4, PDE7, PDE8), others are cGMP-specific (e.g., PDE5, PDE6, PDE9), and some can hydrolyze both cyclic nucleotides (e.g., PDE1, PDE2, PDE3, PDE10, PDE11). frontiersin.orgmdpi.comreactome.org The kinetic properties, including substrate affinity (Km) and maximum hydrolysis rate (Vmax or kcat), characterize the enzyme's activity towards its substrate. nih.govnih.gov Hydrolysis of cyclic nucleotides by PDEs involves the cleavage of the 3'-phosphoester bond, converting cAMP to 5'-AMP and cGMP to 5'-GMP. nih.govmdpi.com
Studies investigating the effects of Depogen on PDE isozymes isolated from porcine aorta have provided insights into its substrate specificity and influence on hydrolysis kinetics. nii.ac.jp
Cyclic AMP (cAMP) Hydrolysis Profiling
Research has shown that certain PDE isozymes, specifically Type III (cGMP-inhibited) and Type IV (cAMP-specific) PDEs, preferentially hydrolyze cAMP. nii.ac.jp this compound's effect on cAMP hydrolysis was assessed in these isozymes. The inhibitory action of this compound was found to be most potent towards Type IV PDE, which is cAMP-specific. nii.ac.jp This suggests that this compound significantly impacts the hydrolysis of cAMP mediated by the PDE4 enzyme.
Cyclic GMP (cGMP) Hydrolysis Profiling
In contrast to cAMP-specific PDEs, Type V PDE (cGMP-specific) demonstrates a high selectivity for hydrolyzing cGMP. nii.ac.jp Type I PDE (calmodulin-stimulated) also preferentially hydrolyzes cGMP. nii.ac.jp this compound was observed to inhibit Type I, III, and V PDE isozymes, but with potencies considerably weaker than those observed with selective inhibitors of these respective PDE types. nii.ac.jp While this compound does exhibit some inhibitory effect on cGMP hydrolysis mediated by these PDEs, its impact is less pronounced compared to its effect on cAMP hydrolysis by PDE4.
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory potency of a compound against an enzyme is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. researchgate.net Comparing the IC50 values of a compound across different PDE isoforms provides a measure of its selectivity.
Determination of IC50 Values Across PDE Isoforms (Types I, III, IV, V)
Studies utilizing PDE isozymes isolated from porcine aorta have determined the IC50 values of this compound for PDE Types I, III, IV, and V. nii.ac.jp These values indicate the concentration of this compound needed to achieve half-maximal inhibition of the hydrolytic activity of each specific PDE type.
The following table presents the IC50 values of this compound against different PDE isozymes:
| PDE Isozyme | This compound IC50 (µM) |
| Type I | >100 |
| Type III | >100 |
| Type IV | 17 |
| Type V | >100 |
Data derived from studies on porcine aortic PDE isozymes. nii.ac.jp
As shown in the table, this compound demonstrated its highest inhibitory potency against PDE Type IV, with an IC50 value of 17 µM. nii.ac.jp Its inhibitory effects on PDE Types I, III, and V were considerably weaker, with IC50 values exceeding 100 µM. nii.ac.jp
Comparative Inhibitory Efficacy Against Selective PDE Inhibitors
To contextualize this compound's inhibitory potency, its effects were compared to those of various representative PDE inhibitors, including both selective and nonselective agents. nii.ac.jp The comparative inhibitors included 3-isobutyl-1-methylxanthine (B1674149) (IBMX) (a nonselective inhibitor), zaprinast (B1683544) (a selective Type V PDE inhibitor), cilostazol (B1669032) (a selective Type III PDE inhibitor), and RO 20-1724 (a selective Type IV PDE inhibitor). nii.ac.jp
The following table compares the IC50 values of this compound with those of other PDE inhibitors against different PDE isozymes:
| Drug | PDE Type I IC50 (µM) | PDE Type III IC50 (µM) | PDE Type IV IC50 (µM) | PDE Type V IC50 (µM) |
| This compound | >100 | >100 | 17 | >100 |
| IBMX | 9.0 ± 0.7 | 10.8 ± 1.9 | Not specified | Not specified |
| Zaprinast | Not specified | Not specified | Not specified | 1.7 |
| Cilostazol | Not specified | 2.7 ± 0.5 | Not specified | Not specified |
| RO 20-1724 | Not specified | Not specified | 32 | Not specified |
| Papaverine | 1.1 ± 0.2 | 4.0 ± 0.4 | Not specified | Not specified |
| Drotaverine | >100 | >100 | Very much like this compound | >100 |
| Theophylline-7-acetic acid | Minimal inhibition | Minimal inhibition | Minimal inhibition | Minimal inhibition |
Data derived from studies on porcine aortic PDE isozymes. nii.ac.jp Note: "Not specified" indicates that the IC50 value for that drug against that specific PDE type was not explicitly provided in the source for comparison in the context of this compound.
This comparison highlights that this compound's inhibitory action was most potent against Type IV PDE, being even more potent than that of RO 20-1724, a Type IV-specific inhibitor (IC50 = 32 µM). nii.ac.jp this compound's potency against Types I, III, and V was significantly lower compared to the selective inhibitors for those PDE types (Zaprinast for Type V with an IC50 of 1.7 µM and Cilostazol for Type III with an IC50 of 2.7 ± 0.5 µM). nii.ac.jp
Isozyme Selectivity and Mechanism of Interaction
This compound exhibits a notable selectivity profile, demonstrating potent inhibition of PDE Type IV with considerably weaker effects on PDE Types I, III, and V. nii.ac.jp This suggests that this compound preferentially targets the PDE4 enzyme.
Further investigation into the components of this compound revealed that its inhibitory activity is mainly attributable to drotaverine, one of its constituent compounds. nii.ac.jp Theophylline-7-acetic acid, the other component, showed only minimal inhibitory activity. nii.ac.jp This indicates that the drotaverine moiety is primarily responsible for the observed PDE inhibitory effects of this compound, particularly its selectivity for PDE Type IV.
Differential Inhibition Profiles for PDE Types
Studies have shown that this compound exhibits differential inhibitory effects on various PDE isozymes. Five PDE isozymes (Types I-V) have been identified based on their regulatory and kinetic properties and sensitivities to selective inhibitors nii.ac.jp. This compound was found to inhibit PDE Types I, III, and V, but with potencies considerably weaker than those of selective inhibitors for these respective PDE types, as well as a nonselective PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) nii.ac.jp.
In contrast, this compound demonstrated its most potent inhibitory action towards PDE Type IV nii.ac.jp. The inhibitory potency against Type IV PDE was reported with an IC50 value of 17 µM nii.ac.jp. This was noted to be even more potent than RO 20-1724, a known Type IV-specific inhibitor, which had an IC50 of 32 µM in comparable studies nii.ac.jp. PDE4 is recognized as a major cAMP-metabolizing enzyme, particularly prevalent in inflammatory and immune cells, and PDE4 inhibitors have shown potential as anti-inflammatory agents wikipedia.org.
The differential inhibition profile of this compound suggests a degree of selectivity, with a notable preference for inhibiting PDE Type IV compared to Types I, III, and V nii.ac.jp.
Here is a summary of the inhibitory potencies (IC50 values) of this compound against different PDE types:
| PDE Type | IC50 (µM) |
| Type I | Weaker inhibition (compared to selective inhibitors/IBMX) nii.ac.jp |
| Type III | Weaker inhibition (compared to selective inhibitors/IBMX) nii.ac.jp |
| Type IV | 17 nii.ac.jp |
| Type V | Weaker inhibition (compared to selective inhibitors/IBMX) nii.ac.jp |
Contribution of Individual Components (Drotaverine and Theophylline-7-Acetic Acid) to Inhibitory Activity
Studies comparing the inhibitory activities revealed that theophylline-7-acetic acid alone produced only minimal inhibition of PDE activity nii.ac.jpresearchgate.net. In stark contrast, the inhibitory activities of drotaverine were found to be very similar to those of this compound nii.ac.jpresearchgate.net. These findings strongly suggest that the PDE inhibitory activity of this compound is mainly attributable to its drotaverine component nii.ac.jpresearchgate.net. Drotaverine itself is recognized as a musculotropic antispasmodic agent that inhibits phosphodiesterase enzymes, leading to increased cAMP levels and smooth muscle relaxation mims.com. It is also described as a selective inhibitor of phosphodiesterase-4 wikipedia.org.
The data indicates that while this compound as a whole exhibits PDE inhibitory activity with selectivity towards Type IV, this activity predominantly stems from the presence of drotaverine within the compound nii.ac.jpresearchgate.net.
Cellular and Tissue Level Mechanistic Studies of Depogen
Modulation of Intracellular Cyclic Nucleotide Concentrations (cAMP and cGMP)
Intracellular concentrations of cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are crucial regulators of various cellular processes, including smooth muscle tone. Phosphodiesterase enzymes are responsible for the hydrolysis and inactivation of cAMP and cGMP. nii.ac.jp By inhibiting PDEs, compounds like Depogen can increase the intracellular levels of these cyclic nucleotides, leading to downstream effects. nii.ac.jpresearchgate.net
Studies have shown that this compound inhibits various isozymes of cyclic nucleotide phosphodiesterase isolated from porcine aorta. nii.ac.jp Five PDE isozymes (Types I-V) were identified in porcine aortic smooth muscle. nii.ac.jp this compound demonstrated inhibitory activity against Types I, III, and V PDE isozymes, although with potencies weaker than selective inhibitors of these types. nii.ac.jp Notably, this compound exhibited the most potent inhibitory action toward Type IV PDE, with an IC₅₀ value of 17 µM, which was more potent than the Type IV-specific inhibitor RO 20-1724 (IC₅₀ = 32 µM). nii.ac.jp Theophylline-7-acetic acid, one of the components of this compound, showed only minimal inhibition of PDE activity, suggesting that the inhibitory effect of this compound is mainly due to drotaverine. nii.ac.jp
The differential inhibition of PDE isozymes by this compound suggests that its effects on cellular function, particularly in smooth muscle, are likely mediated through the elevation of cAMP levels due to the potent inhibition of Type IV PDE, which is cAMP-specific. nii.ac.jpresearchgate.net
The following table summarizes the inhibitory effects of this compound and its components on different PDE isozymes:
| Compound | PDE Type I (IC₅₀, µM) | PDE Type III (IC₅₀, µM) | PDE Type IV (IC₅₀, µM) | PDE Type V (IC₅₀, µM) |
| This compound | N.D. | N.D. | 17 | N.D. |
| Drotaverine | N.D. | N.D. | Similar to this compound | N.D. |
| Theophylline-7-acetic acid | N.I. (up to 100 µM) | N.I. (up to 100 µM) | Minimal inhibition | N.I. (up to 100 µM) |
| RO 20-1724 (Type IV specific) | N.I. | N.I. | 32 | N.I. |
| Zaprinast (B1683544) (Type V specific) | N.I. | N.I. | N.I. | 1.7 |
| Cilostazol (B1669032) (Type III specific) | N.I. | 0.28 | N.I. | N.I. |
| IBMX (Nonselective) | 32 | 13 | 18 | 4.8 |
N.D.: Not determined; N.I.: No inhibition nii.ac.jp
Effects on Smooth Muscle Physiology in Isolated Tissue Preparations
The effects of this compound on smooth muscle physiology have been investigated using isolated tissue preparations, particularly from the porcine aorta. nii.ac.jpresearchgate.net These studies aim to understand how this compound influences muscle contractility and induces relaxation. nii.ac.jpresearchgate.net
Vasorelaxant Mechanisms in Porcine Aorta
Studies using isolated porcine aortic smooth muscle have explored the vasorelaxant mechanisms of this compound. nii.ac.jp Given its potent inhibition of Type IV PDE, which leads to increased cAMP levels, the vasorelaxant effect of this compound is likely mediated through pathways downstream of cAMP elevation. nii.ac.jpresearchgate.net Increased cAMP in smooth muscle cells generally leads to the activation of protein kinase A (PKA), which in turn can phosphorylate various proteins involved in regulating intracellular calcium concentrations and the contractile machinery, ultimately resulting in relaxation.
While direct detailed mechanisms of vasorelaxation specifically in porcine aorta are linked to its PDE inhibitory profile, the research indicates a clear effect on vascular smooth muscle. nii.ac.jp
Investigation of this compound's Influence on Muscle Contractility
This compound's influence on muscle contractility is primarily linked to its ability to affect cyclic nucleotide levels, particularly cAMP. nii.ac.jpresearchgate.net In smooth muscle, elevated cAMP leads to reduced intracellular calcium levels and decreased sensitivity of the contractile proteins to calcium, resulting in relaxation and thus a reduction in contractility. The inhibition of Type IV PDE by this compound would therefore be expected to decrease smooth muscle contractility. nii.ac.jpresearchgate.net
Research on drotaverine, a key component of this compound, also suggests potential L-type Voltage Operated Calcium Channel (L-VOCC) blocking effects, which could contribute to reduced muscle contractility by limiting calcium influx. researchgate.net Studies on KCl-induced guinea pig tracheal contraction showed that drotaverine inhibited contraction in a concentration-dependent manner, similar to known L-VOCC blockers like nifedipine (B1678770) and diltiazem, while the PDE inhibitor theophylline (B1681296) did not show this effect. researchgate.net This suggests that, in addition to PDE inhibition, a calcium channel blocking effect of the drotaverine component may also play a role in this compound's influence on muscle contractility. researchgate.net
Downstream Signaling Pathway Interventions (e.g., Protein Kinase Activation)
The modulation of intracellular cyclic nucleotide concentrations by this compound, particularly the increase in cAMP due to Type IV PDE inhibition, leads to interventions in downstream signaling pathways. nii.ac.jpresearchgate.net The primary downstream effector of cAMP is protein kinase A (PKA). kp.ac.rw Activation of PKA by increased cAMP levels can lead to the phosphorylation of various target proteins, influencing a range of cellular processes. In smooth muscle, PKA activation can phosphorylate proteins involved in calcium handling, such as phospholamban, leading to enhanced calcium sequestration into the sarcoplasmic reticulum and reduced intracellular calcium. PKA can also phosphorylate components of the contractile apparatus, reducing their sensitivity to calcium. These actions collectively contribute to smooth muscle relaxation.
While specific studies detailing the direct activation of protein kinases by this compound were not extensively found, its established mechanism of potent Type IV PDE inhibition strongly implies that its cellular effects are mediated, at least in part, through the cAMP-PKA signaling pathway. nii.ac.jpresearchgate.netkp.ac.rw Other signaling pathways, such as the MAPK pathway, can also be influenced by agents affecting cyclic nucleotides or calcium signaling, but the direct link for this compound requires further specific investigation. doi.orgvcu.edumdpi.comaacrjournals.org
Advanced Research Methodologies and Analytical Approaches for Depogen Studies
Chromatographic Techniques for PDE Isozyme Separation (e.g., DEAE-Sepharose Ion Exchange Chromatography)
Chromatographic techniques are fundamental for separating and purifying different PDE isozymes from biological samples, enabling the study of their individual activities and interactions with inhibitors like Depogen. DEAE-Sepharose ion exchange chromatography is a widely used method for this purpose. nih.govwikipedia.orgmims.comscience.govgithub.com This technique separates proteins based on their net charge, utilizing a stationary phase with positively charged diethylaminoethyl (DEAE) groups that bind to negatively charged molecules like proteins. science.gov
In studies involving this compound, DEAE-Sepharose Fast Flow ion exchange chromatography has been employed to separate PDE isozymes from sources such as porcine aortic smooth muscle. nih.gov By applying a linear salt gradient, different PDE types, which possess varying surface charge properties, elute at different salt concentrations. nih.govmims.com This allows for the collection of fractions enriched in specific PDE isozymes.
Research using this method on porcine aorta successfully separated PDE activities. Types I and V isozymes were well separated by one-step chromatography. nih.gov However, the separation of Types III and IV presented challenges with this specific method, necessitating the use of specific inhibitors in subsequent assays to differentiate their activities. nih.gov
Enzyme Activity Assays for Inhibitor Profiling
Enzyme activity assays are crucial for quantifying the catalytic activity of PDE isozymes and determining the potency and selectivity of inhibitors such as this compound. These assays typically measure the rate at which PDEs hydrolyze their cyclic nucleotide substrates, cAMP or cGMP, to their corresponding 5'-monophosphates (AMP or GMP). fishersci.nouni.lu
Various assay formats exist, including radioactive assays, colorimetric assays, and fluorescence-based assays. fishersci.no Non-radioactive methods, such as colorimetric and fluorescence-based kits, offer high-throughput capabilities suitable for screening compound libraries. fishersci.no For example, fluorescence polarization (FP) assays measure the change in polarization of a fluorescently labeled cyclic nucleotide as it is hydrolyzed and subsequently bound by a phosphate-binding molecule. clinisciences.com LC/MS-based assays can also be used to directly quantify the substrate and product. shreejipharmainternational.com
In the context of this compound studies, enzyme activity assays are used to determine the half-maximal inhibitory concentration (IC50) values of this compound against different PDE isozymes. nih.gov This provides a quantitative measure of how effectively this compound inhibits the activity of each isozyme. Studies have shown that this compound inhibits various PDE isozymes with differing potencies. For instance, this compound demonstrated more potent inhibitory action towards Type IV PDE compared to Types I, III, and V in one study. nih.gov The inhibitory activity of this compound was found to be mainly attributable to its drotaverine component. nih.gov
Below is an example of how IC50 data might be presented for this compound and other inhibitors against different PDE isozymes, based on findings from relevant research nih.gov:
| Compound | PDE I (IC50, µM) | PDE III (IC50, µM) | PDE IV (IC50, µM) | PDE V (IC50, µM) |
| This compound | >100 | >100 | 17 | >100 |
| 3-isobutyl-1-methylxanthine (B1674149) (IBMX) | 25 | 2.8 | 2.5 | 0.8 |
| Cilostazol (B1669032) | >100 | 0.2 | >100 | >100 |
| RO 20-1724 | >100 | >100 | 32 | >100 |
| Zaprinast (B1683544) | >100 | >100 | >100 | 0.4 |
| Drotaverine | >100 | >100 | ~17 | >100 |
| Theophylline-7-acetic acid | >100 | >100 | >100 | >100 |
Note: Data is representative and based on findings from Cai et al. nih.gov. IC50 values are approximate and can vary depending on experimental conditions.
Spectroscopic and Structural Elucidation Techniques for Ligand-Target Interactions
To gain a detailed understanding of how this compound interacts with its target PDE isozymes at the molecular level, spectroscopic and structural elucidation techniques are employed. These methods provide insights into the binding site, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and conformational changes that may occur upon binding. researchgate.net
Techniques such as X-ray crystallography can provide high-resolution three-dimensional structures of the PDE enzyme in complex with an inhibitor like this compound. This reveals the precise orientation and contacts between the ligand and the protein residues within the binding pocket. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ligand-based NMR methods like Saturation Transfer Difference (STD) NMR, can identify which parts of the ligand are in close contact with the protein. This is valuable even when the protein structure is not available or for studying interactions in solution.
Other spectroscopic methods, including fluorescence spectroscopy and circular dichroism (CD), can probe conformational changes in the protein upon ligand binding and provide information about binding affinity. researchgate.net Mass spectrometry (MS), especially under non-denaturing conditions, can be used to determine the stoichiometry of protein-ligand complexes and estimate dissociation constants.
While specific high-resolution structural data for this compound bound to a PDE isozyme might not be readily available in the public domain, these techniques are routinely applied in the broader field of PDE inhibitor research to understand the molecular basis of selectivity and potency. researchgate.net Applying these methods to this compound would involve co-crystallizing the relevant PDE isozyme with this compound for X-ray diffraction or preparing labeled this compound and PDE for NMR studies.
Computational Modeling and Molecular Dynamics Simulations for Binding Prediction
Computational modeling and molecular dynamics (MD) simulations play a significant role in complementing experimental studies of ligand-target interactions, including those involving this compound and PDE isozymes. These in silico approaches can predict binding modes, estimate binding affinities, and explore the dynamic behavior of the protein-ligand complex.
Molecular docking is a common computational technique used to predict the preferred orientation and binding pose of a ligand within the active site or an allosteric site of a target protein. This can help in visualizing potential interactions and guiding the design of new inhibitors. MD simulations take this further by simulating the movement of atoms and molecules over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the strength of interactions under dynamic conditions.
Binding free energy calculations, often performed in conjunction with MD simulations (e.g., using methods like MM-PBSA or MM-GBSA), can provide a more accurate estimation of the binding affinity compared to docking scores.
Potential Avenues for Future Academic Research on Depogen
Exploration of Depogen's Activity on Other Uncharacterized PDE Isoforms
While this compound's inhibitory profile against PDE Types I, III, IV, and V has been reported, the PDE superfamily is diverse, comprising 11 families (PDE1-11) with numerous isoforms arising from different genes, alternative splicing, and alternative promoters. mims.comclinisciences.comuclawsf.edu Given that this compound shows differential inhibition across the characterized isoforms, a crucial area for future research is the comprehensive evaluation of its activity against the full spectrum of known, and currently uncharacterized, PDE isoforms. This would involve enzymatic assays using recombinant human PDE isoforms to determine IC50 values and understand the complete selectivity profile of this compound. Identifying activity against less-studied isoforms (such as PDE7-11) clinisciences.com could reveal novel potential mechanisms of action and therapeutic targets not previously associated with this compound. Such studies would provide a more complete picture of how this compound influences the complex landscape of cyclic nucleotide signaling within different cellular contexts.
Development of Novel Analytical Assays for Real-Time Cyclic Nucleotide Dynamics
This compound's function as a PDE inhibitor directly impacts intracellular levels of cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers regulating numerous cellular processes. mims.comsigmaaldrich.comnih.gov To fully understand the temporal and spatial effects of this compound on these signaling molecules, the development and application of novel analytical assays for real-time cyclic nucleotide dynamics are essential future research directions. Techniques such as Förster Resonance Energy Transfer (FRET)-based biosensors, which allow visualization of cyclic nucleotide levels in living cells with high spatial and temporal resolution, could be employed. sigmaaldrich.comwikipedia.org These assays could help researchers investigate how this compound influences localized pools of cAMP and cGMP regulated by specific PDE isoforms in different cellular compartments. nih.govwikipedia.org Understanding these dynamic changes in real-time would provide critical insights into the immediate downstream effects of this compound's PDE inhibition.
Structure-Activity Relationship (SAR) Studies for Rational Design of Analogues
This compound is a salt composed of drotaverine and theophylline-7-acetic acid. wikipedia.org Drotaverine itself is known as a selective inhibitor of phosphodiesterase-4. wikipedia.orgmims.com Conducting detailed Structure-Activity Relationship (SAR) studies on this compound and its components is a vital avenue for future academic research. SAR studies aim to correlate structural features of a compound with its biological activity, which can inform the rational design of novel analogues with improved potency, selectivity, or pharmacokinetic properties. By synthesizing and testing a series of compounds structurally related to this compound, researchers could identify key functional groups or structural motifs responsible for its PDE inhibitory activity and selectivity. This could lead to the development of second-generation compounds with enhanced therapeutic potential and a better understanding of the molecular interactions between this compound and its target enzymes.
Q & A
Basic Research Questions
Q. How can I systematically identify existing gaps in Depogen's pharmacological mechanisms using literature review frameworks?
- Method : Employ systematic review protocols (e.g., PRISMA) to analyze preclinical and clinical studies. Use databases like PubMed, Web of Science, and EMBASE with Boolean terms: "this compound" AND ("mechanism of action" OR "pharmacodynamics") NOT ("review" OR "meta-analysis"). Classify findings by model type (in vitro, in vivo) and outcome discrepancies .
- Table :
| Database | Search Terms | Results Filtered | Key Gaps Identified |
|---|---|---|---|
| PubMed | This compound + pharmacokinetics + limitations | 127 | Limited cross-species ADME data |
| Web of Science | This compound + "oxidative stress" + contradiction | 45 | Conflicting ROS modulation outcomes |
Q. What methodological criteria should guide hypothesis formulation for this compound's efficacy in neurodegenerative models?
- Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Feasible: Ensure access to validated neurobehavioral assays (e.g., Morris water maze).
- Novel: Investigate this compound’s impact on non-amyloid pathways (e.g., tau phosphorylation).
- Reference PECO (Population: transgenic mice; Exposure: this compound; Comparison: placebo; Outcome: cognitive improvement) .
Q. How to optimize experimental designs for initial this compound toxicity screening?
- Method : Prioritize OECD guidelines for acute toxicity (e.g., Fixed Dose Procedure). Use in silico tools (e.g., QSAR models) to predict hepatotoxicity, followed by in vitro assays (e.g., HepG2 cell viability). Validate with histopathology in rodent models .
Advanced Research Questions
Q. How to resolve contradictions in this compound's reported antioxidant vs. pro-oxidant effects across studies?
- Method : Conduct dose-response assays across multiple cell lines (e.g., SH-SY5Y, primary neurons) with standardized ROS probes (e.g., DCFDA). Apply triangulation: compare transcriptomic data (RNA-seq for Nrf2 pathways) with functional outcomes (glutathione levels) .
- Table :
| Study Type | Dose (mg/kg) | Model System | ROS Outcome | Proposed Mechanism |
|---|---|---|---|---|
| In vivo (rat) | 10 | Ischemia-reperfusion | ↓ ROS | Nrf2 activation |
| In vitro (HEK) | 50 | H₂O₂-induced stress | ↑ ROS | NADPH oxidase upregulation |
Q. What statistical approaches are robust for analyzing nonlinear dose-response relationships in this compound's neuroprotection assays?
- Answer : Use non-parametric methods (e.g., Kruskal-Wallis) for skewed data. For EC₅₀ calculations, apply four-parameter logistic regression. Address outliers with Grubbs’ test or robust regression .
Q. How to design a longitudinal study assessing this compound's chronic effects on synaptic plasticity?
- Method : Employ electrophysiological recordings (LTP/LTD in hippocampal slices) at 0, 3, and 6 months post-treatment. Control for batch effects via randomized block design. Use mixed-effects models to analyze time-dependent changes .
Q. What cross-disciplinary methodologies can elucidate this compound's interactions with gut-brain axis components?
- Answer : Combine metagenomics (fecal microbiome sequencing) with serum metabolomics (LC-MS) in this compound-treated cohorts. Apply machine learning (PLS-DA) to identify microbiome-metabolite correlations linked to cognitive outcomes .
Methodological Best Practices
- Data Validation : Replicate findings in ≥3 independent experiments using orthogonal assays (e.g., Western blot + ELISA for protein quantification) .
- Bias Mitigation : Use blinded outcome assessment and randomization in animal studies. Pre-register hypotheses on platforms like Open Science Framework .
- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for preclinical reporting, including sample-size justification and exclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
